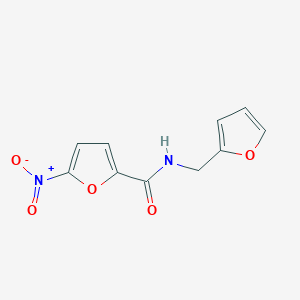

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-10(11-6-7-2-1-5-16-7)8-3-4-9(17-8)12(14)15/h1-5H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMGSSRLZJYOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963331 | |

| Record name | N-[(Furan-2-yl)methyl]-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4506-06-3 | |

| Record name | N-[(Furan-2-yl)methyl]-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Intramolecular Diels-Alder Cycloadditions

The nitro group at the 5-position of the furan ring enhances the electron-deficient nature of the dienophile, facilitating intramolecular Diels-Alder (IMDA) reactions. Studies on related nitrofuran derivatives reveal:

-

Reactivity Trends : Nitration increases the electron-deficiency of the furan dienophile, accelerating cycloaddition reactions. For example, nitro-substituted furans react faster than their unsubstituted counterparts under thermal or catalytic conditions .

-

Activation Barriers : Computational analysis shows activation energies (ΔH‡) for IMDA reactions range from 11.7–11.9 kcal/mol , with Gibbs free energy (ΔG‡) values around 17.9 kcal/mol . Normal electron-demand cycloadditions dominate, as indicated by frontier molecular orbital (FMO) energy gaps .

-

Product Formation : The reaction yields bicyclic products via σ-bond formation, with bond-order analysis showing near-equal bond formation during the transition state .

Table 1: IMDA Reaction Energetics for Nitrofuran Derivatives

| Substrate | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | FMO ΔE (eV) |

|---|---|---|---|

| 1o (N-Phenyl) | 11.9 | 17.9 | 4.5 |

| 2o (Fumarate) | 11.7 | 17.9 | 5.1 |

Catalytic Reduction of the Nitro Group

The nitro group undergoes reduction to an amine under catalytic conditions, a process critical for synthesizing bioactive derivatives. Key findings:

-

Catalyst System : Rhodium-based catalysts, such as Rh(COD)(2-picoline)₂ , enable efficient reduction under water-gas shift reaction (WGSR) conditions. CO acts as a reducing agent, with H₂O serving as a proton source .

-

Turnover Frequencies : The turnover frequency (TF(CO₂)) varies with substituents:

-

Mechanistic Pathway : The reduction involves cycloaddition of the nitro group to Rh-CO bonds, followed by CO₂ elimination and hydrogenation of rhodium-nitrene intermediates .

Table 2: Catalytic Reduction Efficiency of 5-Nitrofuran Derivatives

| Substrate | TF(CO₂) (mol CO₂/(mol Rh/day)) |

|---|---|

| Nitrofurazone | 74 |

| Nitrofurantoin | 30 |

| 2-Nitrofuran | 50 |

Reaction Mechanism Analysis

The nitro group’s electronic effects and the furan ring’s aromaticity influence reactivity. For instance:

-

Nitro Group Activation : The nitro group stabilizes the transition state in cycloadditions, lowering activation barriers compared to non-nitro analogues .

-

Rhodium-Catalyzed Reduction : The mechanism involves:

References Fedoseev, S. V. & Belikov, M. Y. (Nature, 2024). Nature article on furan-2-ones synthesis (2024). Intramolecular nitrofuran Diels-Alder reactions (PDF, 2017). Reduction of 5-nitrofuran compounds (Sielo, 2006). Trypanocidal activity of 5-nitro-2-furancarboxylamides (EuropePMC, 2013).

Scientific Research Applications

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Bulky or electron-deficient amines (e.g., imidazolylpropyl) result in lower yields (7%) due to steric hindrance or poor nucleophilicity, while simpler amines (e.g., pyridylethyl) achieve higher yields (30%) .

- Melting Points : Aromatic substituents with electron-withdrawing groups (e.g., CF₃ in 22n ) increase melting points (181–208°C) compared to aliphatic groups (e.g., cyclohexyl in 22a ). The target compound’s furan-2-ylmethyl group may confer moderate crystallinity, similar to compound 3 (52–54°C) .

- Spectral Signatures: The 5-nitro group in all analogs generates distinct IR peaks (~1520–1340 cm⁻¹ for NO₂) and ¹H NMR signals for the furan ring (δ 7.6–8.5 ppm) .

Physicochemical Properties

- Solubility : Aliphatic amines (e.g., cyclohexyl in 22a ) increase hydrophobicity, whereas heteroaromatic groups (e.g., pyridyl in compound 3 ) enhance water solubility via hydrogen bonding. The target compound’s furan group may confer intermediate solubility.

- Stability: Nitrofurans with electron-withdrawing substituents (e.g., NO₂, CF₃) exhibit greater stability under acidic conditions, as seen in 22n .

Biological Activity

N-(furan-2-ylmethyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound this compound belongs to the nitrofuran class of compounds, characterized by the presence of a nitro group attached to a furan ring. This structure is believed to contribute significantly to its biological activity.

Structural Formula

Antibacterial Activity

Research indicates that derivatives of nitrofuran compounds exhibit significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

ESKAPE Pathogens

A study evaluated the antibacterial activity of various nitrofuran derivatives against ESKAPE pathogens, which are known for their resistance to antibiotics. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin and nitrofurantoin.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| Ciprofloxacin | 4 | Staphylococcus aureus |

| Nitrofurantoin | 32 | Escherichia coli |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in cancer research. Studies have reported its effectiveness against various cancer cell lines, including colon cancer cells.

Case Study: Colon Cancer Cell Line HCT116

In vitro assays revealed that the compound exhibited cytotoxic effects on HCT116 cells with an IC50 value ranging from 1.62 to 8.8 µM. This suggests a potent inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 1.62 - 8.8 |

The antibacterial mechanism is primarily attributed to the activation of nitroreductase enzymes in bacteria, which facilitate the reduction of the nitro group, generating reactive species that can interact with DNA and proteins, leading to cell death. The anticancer effects are believed to be mediated through similar pathways, where the compound induces apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to bacterial nitroreductases, suggesting a targeted approach in its mechanism of action. This binding enhances its antibacterial efficacy compared to other compounds within the same class.

Safety Profile

Preliminary toxicity studies have shown that this compound exhibits low cytotoxicity against human embryonic kidney cells (HEK-293) and red blood cells at concentrations up to 32 µg/mL. This safety profile is crucial for its potential development as a therapeutic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.